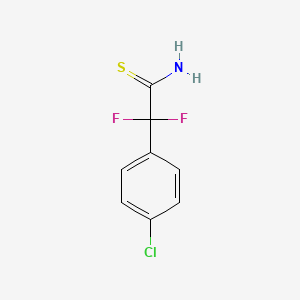

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide

Description

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide is a halogenated thioamide compound characterized by a 4-chlorophenyl ring attached to a difluorinated ethanethioamide backbone. Thioamide groups (-C(S)NH₂) are known for their role in hydrogen bonding and metal coordination, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H6ClF2NS |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2,2-difluoroethanethioamide |

InChI |

InChI=1S/C8H6ClF2NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

NJMXDHJBNBTROE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=S)N)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

2-(4-Bromophenyl)-2,2-difluoroethanethioamide

Key Differences :

- Substituent : Bromine (Br) replaces chlorine (Cl) at the para position.

- Molecular Weight : The bromine atom increases molecular weight by ~44.45 g/mol compared to the chlorinated analog (Br: 79.9 g/mol vs. Cl: 35.45 g/mol).

- Electrophilicity : Bromine’s lower electronegativity and larger atomic radius may reduce the compound’s polarity and alter its interaction with biological targets.

Table 1: Substituent Effects on Halogenated Analogs

N-(4-Fluorophenyl)-2-chloroacetamide

Key Differences :

- Functional Group : Contains an acetamide (-CO-NH₂) instead of a thioamide (-CS-NH₂).

- Halogen Position : Fluorine is on the phenyl ring, while chlorine is on the acetamide chain.

- Reactivity : The thioamide group in the target compound enhances sulfur-based interactions (e.g., metal binding), whereas the acetamide analog relies on oxygen for hydrogen bonding. This difference impacts solubility, with thioamides generally being less polar .

Research Findings :

- N-(4-Fluorophenyl)-2-chloroacetamide exhibits intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing its crystal structure.

ETHYL 3-AMINO-3-[4-(4-CHLOROPHENYL)PIPERAZINO]ACRYLATE

Key Differences :

- Core Structure : Features a piperazine-acrylate scaffold instead of a difluoroethanethioamide.

- Bioactivity : Piperazine derivatives are often explored for CNS activity, whereas thioamides may target enzymes like thioredoxin reductase or metalloproteases.

- Substituent Synergy : Both compounds share a 4-chlorophenyl group, but the target compound’s fluorine atoms could enhance metabolic stability compared to the ester group in this analog .

Biological Activity

2-(4-Chlorophenyl)-2,2-difluoroethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.

- Molecular Formula : C9H8ClF2N

- Molecular Weight : 203.62 g/mol

- IUPAC Name : 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide

The compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Targeting Specific Pathways : It has been suggested that this compound interacts with pathways involved in tumor growth and metastasis, particularly through the modulation of COX-2 activity and tubulin polymerization.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide on several cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induction of apoptosis |

| HT29 (Colon) | 3.5 | Inhibition of COX-2 and cell migration |

| A2780 (Ovarian) | 4.8 | Cell cycle arrest at G2/M phase |

| MRC5 (Normal) | >20 | Selective toxicity towards cancer cells |

Case Studies

-

Study on MCF7 Cells :

In a recent study, 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide was tested against MCF7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining in treated cells. -

HT29 Colon Cancer Model :

Another study evaluated the compound's efficacy against HT29 colon cancer cells. The IC50 was determined to be around 3.5 µM, with the compound demonstrating potent inhibition of COX-2 activity and significant anti-migratory effects in wound healing assays. Notably, treated cells showed a marked decrease in tumor volume in xenograft models. -

A2780 Ovarian Cancer Study :

In tests involving A2780 ovarian cancer cells, the compound exhibited an IC50 of 4.8 µM. The study highlighted its ability to cause cell cycle arrest at the G2/M phase, suggesting a potential role as a chemotherapeutic agent.

Discussion

The biological activity of 2-(4-Chlorophenyl)-2,2-difluoroethanethioamide suggests promising applications in cancer therapy. Its selective cytotoxicity towards cancer cells while sparing normal cells presents a significant advantage for therapeutic use. Further research is necessary to elucidate its full mechanism of action and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.